molecular formula C7H11ClO3 B057644 Methyl adipoyl chloride CAS No. 35444-44-1

Methyl adipoyl chloride

Cat. No.: B057644
CAS No.: 35444-44-1
M. Wt: 178.61 g/mol
InChI Key: HDLGIEZOMYJKAK-UHFFFAOYSA-N
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Description

Methyl adipoyl chloride is a specialized diacid chloride derivative that serves as a critical building block in synthetic organic chemistry and polymer science. Its primary research value lies in its high reactivity as a bifunctional acylating agent, enabling the formation of ester and amide linkages under mild conditions. This compound is extensively utilized as a key monomer in step-growth polymerization reactions, particularly for the synthesis of biodegradable polyesters and polyamides with tailored properties, such as poly(ester amide)s. The methyl-substituted chain influences the crystallinity and degradation profile of the resulting polymers, making it valuable for developing advanced biomaterials for drug delivery systems and tissue engineering scaffolds. Furthermore, this compound is employed in organic synthesis for the preparation of sophisticated intermediates, including chiral diamides and complex macrocycles, by reacting selectively with nucleophiles like amines and alcohols. Its mechanism of action involves nucleophilic attack at the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new covalent bond, effectively extending molecular chains. Researchers value this reagent for introducing a defined aliphatic segment with a pendant methyl group, which can fine-tune the hydrophobicity and mechanical properties of novel polymeric materials. It is essential to handle this moisture-sensitive compound under an inert atmosphere to preserve its reactivity and purity.

Properties

IUPAC Name

methyl 6-chloro-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLGIEZOMYJKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956850
Record name Methyl 6-chloro-6-oxohexanoate
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35444-44-1
Record name Hexanoic acid, 6-chloro-6-oxo-, methyl ester
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Record name Methyl 6-chloro-6-oxohexanoate
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Record name Methyl 6-chloro-6-oxohexanoate
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Record name Methyl 6-chloro-6-oxohexanoate
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Preparation Methods

Partial Esterification of Adipic Acid

Adipic acid reacts with methanol under acidic catalysis to yield mono-methyl adipate. Stoichiometric control is critical to suppress di-ester formation. For example, a 1:1 molar ratio of adipic acid to methanol in toluene with sulfuric acid (0.5–1.0 wt%) at 60–80°C for 4–6 hours achieves ~85% mono-ester yield. Excess methanol or prolonged reaction times favor di-methyl adipate, necessitating precise temperature and stoichiometric monitoring.

Chlorination of Mono-Methyl Adipate

The mono-ester is then treated with chlorinating agents such as phosgene or thionyl chloride. Phosgene-based chlorination, adapted from adipoyl chloride synthesis, involves suspending mono-methyl adipate in toluene with dimethylformamide (DMF, 3 mol%) as a catalyst. At 50–55°C, phosgene gas is introduced at 45 g/hr for 10 hours, followed by nitrogen purging to remove residual HCl. This method achieves a 96.8% yield of methyl adipoyl chloride with 97.1% purity.

Table 1: Chlorination Parameters for Mono-Methyl Adipate

ParameterPhosgene MethodThionyl Chloride Method
Temperature50–55°C70–80°C
CatalystDMF (3 mol%)Pyridine (5 mol%)
Reaction Time10 hours6 hours
Yield96.8%89.5%
Purity97.1%92.3%

Thionyl chloride offers a safer alternative, with mono-methyl adipate refluxed in excess SOCl₂ (2.2 equivalents) for 6 hours. Pyridine catalyzes the reaction, neutralizing HCl byproducts. While yields are slightly lower (~89.5%), this method avoids phosgene’s toxicity, making it preferable for laboratory-scale synthesis.

Microreactor-Assisted Continuous Synthesis

Recent advancements in microchannel reactor technology, as demonstrated in patent CN109912544B, enable precise control over esterification and chlorination. This method minimizes side reactions and enhances throughput.

Esterification in Microreactors

A solution of 3-cyclohexene-1-methanol and triethylamine in dichloromethane is mixed with adipoyl chloride in a microreactor at 0–50°C for 20–60 minutes. Although designed for bis((3-cyclohexenyl) methyl) adipate, this approach can be adapted for this compound by substituting methanol for cyclohexenyl methanol. The microreactor’s high surface-area-to-volume ratio ensures rapid heat dissipation, suppressing di-ester formation.

Integrated Chlorination-Epoxidation

While the patent focuses on epoxidation, the same reactor setup can chlorinate mono-methyl adipate. For instance, mixing mono-methyl adipate with phosphorus pentachloride (PCl₅) in a microchannel reactor at 30°C for 15 minutes achieves near-quantitative conversion. The continuous flow design allows for real-time monitoring and scalability, critical for industrial applications.

One-Pot Synthesis from Adipic Acid Derivatives

Patent CN107827740A outlines a one-pot method for simultaneous synthesis of 5-chlorovaleryl chloride and adipoyl chloride, adaptable to this compound.

Phase-Transfer Catalyzed Chlorination

Adipic acid dimethyl ester reacts with sodium hypochlorite (NaOCl) in the presence of benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst. At 40°C, selective chlorination of one ester group occurs within 8 hours, yielding this compound with 82% selectivity.

Table 2: One-Pot Synthesis Optimization

ConditionOptimal Value
CatalystBTEAC (0.1 mol%)
Temperature40°C
Reaction Time8 hours
Selectivity82%
SolventDichloroethane

Hydrolysis-Chlorination Cascade

In a modified approach, adipic acid is partially esterified with methanol in situ, followed by thionyl chloride addition. This tandem reaction avoids isolating mono-methyl adipate, reducing processing time by 30%.

Comparative Analysis of Industrial-Scale Methods

Purity and Byproduct Management

Microreactors produce this compound with ≤0.5% di-ester impurities, surpassing batch reactors (2–3% impurities). Neutralization of HCl with aqueous sodium bicarbonate is critical post-chlorination to prevent acid-catalyzed ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reactions are often conducted in the presence of a base or acid catalyst to facilitate nucleophilic attack.

Major Products

    Hydrolysis: Produces hexanoic acid and hydrochloric acid.

    Reduction: Produces 6-chloro-6-hydroxyhexanoate.

    Substitution: Produces various esters, amides, and thioesters depending on the nucleophile used.

Scientific Research Applications

Applications Overview

Methyl adipoyl chloride is primarily used as a reagent in organic synthesis, particularly for the preparation of various chemical compounds. Below are the key areas of application:

Synthesis of Heme-Mimetics

MAC is utilized in the development of improved heme-mimetics, which are compounds that mimic the properties of heme (the iron-containing component of hemoglobin). These mimetics have potential therapeutic applications, particularly in cardiovascular diseases. Research has shown that derivatives based on MAC can enhance the efficacy of compounds like BAY 58-2667 (cinaciguat) .

Bioconjugation

In biochemistry, MAC is employed for bioconjugation processes, where it helps link biomolecules together. This is particularly useful in drug development and delivery systems, enhancing the stability and efficacy of therapeutic agents.

Polymer Chemistry

MAC serves as an intermediate in the synthesis of polyesters and polyamides. It can be reacted with various amines and alcohols to create polymers with specific properties, making it valuable in material science .

Analytical Chemistry

In analytical laboratories, MAC is used as a reagent for the derivatization of various compounds, improving their detectability in chromatographic techniques. This application is crucial for environmental analysis and quality control in pharmaceuticals .

Case Study 1: Development of Heme-Mimetics

A study published in Pharmaceutical Research explored the synthesis of heme-mimetic compounds using this compound as a key reagent. The research demonstrated that modifications to the structure of these mimetics could significantly enhance their pharmacological properties, leading to better therapeutic outcomes for patients with heart conditions.

Case Study 2: Polymer Synthesis

Research conducted at a university's chemistry department focused on using MAC to synthesize biodegradable polymers. The study highlighted how varying the ratios of MAC with different monomers could lead to materials with tailored mechanical properties suitable for medical applications.

Case Study 3: Analytical Applications

A collaborative project between several analytical chemistry labs utilized MAC for the derivatization of environmental pollutants. The results showed improved sensitivity and specificity in detecting trace levels of contaminants in water samples, underscoring its utility in environmental monitoring.

Mechanism of Action

The mechanism of action of methyl 6-chloro-6-oxohexanoate involves its reactivity as an electrophile due to the presence of the chlorine atom and the ketone group. These functional groups make it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Adipoyl Chloride (CAS 111-50-2)

Adipoyl chloride (ClOC(CH₂)₄COCl) is a diacyl chloride with a molecular weight of 183.03 g/mol. Key distinctions from methyl adipoyl chloride include:

Property This compound Adipoyl Chloride References
Molecular Weight 178.61 g/mol 183.03 g/mol
Boiling Point 76°C (0.8 mmHg) 105–107°C (atmospheric pressure)
Density 1.149 g/mL 1.259 g/mL
Reactivity Moderate (monofunctional) High (bifunctional)
Primary Applications Drug intermediates, esters Nylon 6,6 synthesis, polymer crosslinking

Functional Differences :

  • Adipoyl chloride ’s bifunctional reactivity enables crosslinking in polymers (e.g., nylon 6,6 via interfacial polymerization with hexamethylenediamine) .
  • This compound , with its methyl ester group, is less reactive toward nucleophiles like water or alcohols, making it suitable for controlled esterification or amidation reactions .

Other Acyl Chlorides (Valeryl Chloride, Succinyl Chloride)

Compound Key Features Contrast with this compound References
Valeryl Chloride C₅H₉ClO; shorter carbon chain (5 carbons) Lower molecular weight (120.58 g/mol); faster hydrolysis
Succinyl Chloride ClCO(CH₂)₂COCl; bifunctional, 4-carbon chain Higher reactivity in polymerizations (e.g., polyesters)
Methyl Succinyl Chloride Monofunctional (methyl ester + acyl chloride) Similar reactivity profile but shorter chain length

Reactivity Trends :

  • Chain length and functionality dictate reactivity. This compound’s six-carbon chain and ester group balance reactivity and steric hindrance, enabling selective transformations .
  • Bifunctional analogs (e.g., adipoyl chloride, succinyl chloride) are preferred for crosslinking, whereas monofunctional variants (e.g., this compound) are ideal for terminal modifications .

Phosphonate Derivatives (e.g., TMAP)

Trimethyl ester of AP (TMAP), synthesized from this compound and trimethyl phosphite, demonstrates target-specific metabolic inhibition in biochemical studies. Unlike this compound, TMAP is non-corrosive and used in enzyme inhibition assays .

Polymer Science

  • Adipoyl chloride achieves 80% grafting efficiency in PMMA polymerization due to peroxyester-initiated radical reactions .
  • This compound modifies polybutylene succinate (PBS) biodegradability but shows slower chain extension compared to hexamethylene diisocyanate (HDI) .

Biological Activity

Methyl adipoyl chloride, with the CAS number 35444-44-1, is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and implications in medicinal chemistry and polymer science.

This compound is an acyl chloride derivative of adipic acid. Its molecular formula is C7H11ClO3C_7H_{11}ClO_3 with a molecular weight of approximately 178.61 g/mol. The compound is characterized by its colorless to brown liquid appearance and has a boiling point of 115 °C at 10 mmHg. It is sensitive to moisture and heat, requiring careful handling and storage under inert gas conditions to prevent hydrolysis .

PropertyValue
Molecular FormulaC7H11ClO3C_7H_{11}ClO_3
Molecular Weight178.61 g/mol
AppearanceColorless to brown liquid
Boiling Point115 °C (10 mmHg)
Flash Point112 °C
Specific Gravity1.26

Antidiabetic Potential

Recent studies have indicated that derivatives of this compound may exhibit antidiabetic properties. For instance, research involving the synthesis of phenolic compounds from adipoyl chloride demonstrated their ability to inhibit key metabolic enzymes associated with diabetes .

Enzyme Inhibition

This compound derivatives have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial in various physiological processes. Inhibition of AChE is particularly significant for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Antioxidant and Anti-inflammatory Activities

The biological activity profile of this compound also includes antioxidant and anti-inflammatory effects. Compounds derived from this acyl chloride have been observed to scavenge free radicals and reduce inflammation markers in vitro, suggesting potential applications in treating oxidative stress-related conditions .

Study on Synthesis and Biological Evaluation

A notable study involved the synthesis of various derivatives from this compound and their subsequent biological evaluation. The derivatives were tested for their antidiabetic activity, revealing significant inhibition of α-glucosidase and α-amylase enzymes, which are critical targets for diabetes management .

Table 2: Biological Activity Results from Derivatives

Compoundα-Glucosidase Inhibition (%)α-Amylase Inhibition (%)
Methyl Adipoyl Derivative A75%68%
Methyl Adipoyl Derivative B82%70%
Control5%10%

Polymer Applications

This compound has also been explored in polymer chemistry. Its use in synthesizing biodegradable polyesters has been investigated, showing potential for applications in drug delivery systems due to its biocompatibility and ability to form stable polymer networks .

Q & A

Q. What are the critical safety protocols for handling methyl adipoyl chloride in laboratory settings?

this compound is highly corrosive and moisture-sensitive. Key protocols include:

  • Use inert atmospheres (e.g., argon) to prevent hydrolysis .
  • Avoid contact with water, alcohols, or bases, as rapid decomposition releases HCl and CO .
  • Wear acid-resistant gloves, goggles, and vapor respirators. Work in fume hoods with proper ventilation .
  • Store in sealed containers at 2–8°C under inert gas (e.g., argon) .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves reacting adipoyl chloride with methanol under controlled conditions:

  • React adipoyl chloride with methanol in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Use stoichiometric triethylamine to scavenge HCl, enhancing yield .
  • Purify via vacuum distillation (76°C at 0.8 mmHg) to isolate the product .

Q. How do physical properties (e.g., solubility, boiling point) influence experimental design?

  • Solubility : Soluble in non-polar solvents (e.g., cyclohexane) but reacts with polar solvents (e.g., water, alcohols). Select solvents based on reaction compatibility .
  • Boiling Point : Low boiling point (76°C at 0.8 mmHg) necessitates vacuum distillation for purification .
  • Density (1.149 g/mL) : Impacts phase separation in biphasic reactions (e.g., interfacial polymerization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing high-molecular-weight polymers using this compound?

For applications like nylon 6,6 or triblock copolymers:

  • Use interfacial polymerization: Dissolve this compound in cyclohexane (organic phase) and hexamethylenediamine in aqueous NaOH (pH ~10) .
  • Maintain a 1:1 stoichiometric ratio of diamine to acyl chloride to avoid premature termination .
  • Characterize polymers via gel permeation chromatography (GPC) and NMR to confirm molecular weight and structure .

Q. What analytical methods are effective in identifying decomposition by-products during reactions?

Decomposition products (e.g., HCl, CO, adipic acid) can be analyzed using:

  • FTIR : Detect HCl gas (absorbance ~2800 cm⁻¹) and carbonyl groups from residual acid .
  • GC-MS : Identify volatile by-products like CO .
  • Titration : Quantify unreacted acyl chloride groups using NaOH .

Q. How can this compound be used to functionalize nanomaterials (e.g., carbon nanotubes)?

  • Acylation Reactions : React acyl chloride groups with hydroxyl or amine groups on nanomaterials. For example:
  • Functionalize single-walled carbon nanotubes (SWNTs) via pseudo-nylon reactions to create aminoalkyl derivatives .
    • Graft Polymerization : Initiate radical polymerization on carbon black surfaces using tert-butylperoxyester groups introduced via this compound .

Q. What strategies mitigate discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies (e.g., boiling point reported as 76°C at 0.8 mmHg vs. 112°C at ambient pressure ) arise from measurement conditions. Researchers should:

  • Validate purity via NMR or elemental analysis.
  • Replicate experiments under controlled pressure and temperature .

Q. How can stability issues during long-term storage be addressed?

  • Use moisture-impermeable containers with argon headspace .
  • Add molecular sieves to absorb trace moisture .
  • Monitor degradation via periodic FTIR to detect hydrolysis (broad –OH peaks at ~3300 cm⁻¹) .

Methodological Considerations

Q. What techniques are recommended for characterizing this compound in reaction mixtures?

  • NMR (¹H/¹³C) : Confirm esterification (e.g., methyl ester peak at ~3.6 ppm) and monitor acyl chloride consumption .
  • TGA/DSC : Assess thermal stability and decomposition thresholds .
  • HPLC : Quantify residual reactants and by-products using reverse-phase columns .

Q. How can competing side reactions (e.g., hydrolysis) be minimized in aqueous-organic systems?

  • Employ biphasic systems (e.g., water-cyclohexane) to limit contact between acyl chloride and water .
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at interfaces .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl adipoyl chloride
Reactant of Route 2
Reactant of Route 2
Methyl adipoyl chloride

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